N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative with a complex structure. Its key features include:
- Pyridazinone core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 4.
- 3-(4-phenylpiperazin-1-yl) substituent: A piperazine ring linked to the pyridazinone core at position 3, with a phenyl group attached to the piperazine nitrogen.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3/c1-32-20-8-7-17(15-19(20)24)25-22(30)16-29-23(31)10-9-21(26-29)28-13-11-27(12-14-28)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPOTKVEOAXVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction between the pyridazinone intermediate and phenylpiperazine.
Attachment of the chlorinated methoxyphenyl group: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate chlorinated methoxyphenyl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to receptors: It can bind to specific receptors, modulating their activity and leading to downstream effects.
Inhibiting enzymes: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Modulating signaling pathways: The compound can influence signaling pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in pyridazinone substituents, acetamide groups, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The 4-phenylpiperazine group in the target compound may enhance binding to serotonin or dopamine receptors, similar to ’s analog .
- Chlorophenyl/methoxyphenyl groups (e.g., ) correlate with anti-inflammatory and antitumor activities, likely due to enhanced lipophilicity and electron-withdrawing effects .
- Heterocyclic substituents (e.g., thiophene in ) improve antitumor potency but may reduce metabolic stability compared to phenylpiperazine .
Physicochemical Properties: Piperazine and morpholine derivatives (e.g., ) exhibit higher solubility in polar solvents, whereas chlorophenyl groups increase logP values .
Synthetic Accessibility: Most analogs are synthesized via amide coupling (e.g., acetic acid derivatives reacting with aryl amines) under acidic conditions (HCl/H₂SO₄) . The target compound’s synthesis likely involves reacting 3-(4-phenylpiperazin-1-yl)pyridazinone with 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide, as seen in similar protocols .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.
The compound has the following chemical properties:
- Molecular Formula : C20H22ClN4O3
- Molecular Weight : 461.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the potential of this compound to inhibit cancer cell growth. The following table summarizes the findings from various studies:
These results indicate that the compound has significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that it may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammatory responses.
| Study Reference | COX Enzyme Inhibition IC50 (µM) | Selectivity |
|---|---|---|
| Eren et al. | 0.011 (COX-II) | High selectivity compared to COX-I |
This data suggests that this compound may serve as a selective anti-inflammatory agent with minimal side effects.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- Case Study on MCF7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment.
- In Vivo Efficacy : Animal models treated with N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenyipiperazin-l-yI)pyridazin-l(6H)-yl]acetamide showed reduced tumor growth compared to control groups, supporting its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(3-chloro-4-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps:
- Step 1 : Substitution of chloro-methoxyphenyl precursors under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Coupling the pyridazinone core with 4-phenylpiperazine using a Pd-catalyzed Buchwald-Hartwig amination (e.g., Pd(OAc)₂, Xantphos, 100°C) .
- Critical Parameters : Solvent polarity (DMF or acetonitrile), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine coupling) to minimize byproducts .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 495.15) .
- HPLC : Reverse-phase C18 columns (70:30 acetonitrile/water) to assess purity (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
